fluorescent MIF ligand B
Description
MIF as a Multifunctional Cytokine and Keto-Enol Tautomerase Enzyme.
Macrophage Migration Inhibitory Factor (MIF) is a highly conserved, 12.5-kDa protein with a remarkably diverse range of biological functions. nih.govcreative-diagnostics.com Initially identified for its ability to inhibit the random migration of macrophages, it is now recognized as a pivotal pleiotropic cytokine that plays a central role in both the innate and adaptive immune systems. nih.govbiovendor.comnih.gov MIF is produced by a variety of cell types, including T-lymphocytes, macrophages, endothelial cells, epithelial cells, and endocrine cells. nih.govbiovendor.comnih.gov
As a cytokine, MIF is a key mediator of inflammation. nih.govbiovendor.com It stimulates the production of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby amplifying the inflammatory response. creative-diagnostics.com MIF also counter-regulates the immunosuppressive effects of glucocorticoids, which are potent anti-inflammatory agents. creative-diagnostics.combiovendor.com This function establishes a critical threshold for the initiation and maintenance of an inflammatory response. patsnap.com MIF exerts its cytokine functions by binding to cell surface receptors, including CD74, and chemokine receptors like CXCR2, CXCR4, and CXCR7, which triggers downstream signaling pathways. creative-diagnostics.comtandfonline.commdpi.com
Beyond its role as a cytokine, MIF possesses a unique intrinsic enzymatic activity as a keto-enol tautomerase. otago.ac.nzcreative-enzymes.com This enzymatic function catalyzes the isomerization of keto-enol substrates, such as D-dopachrome and phenylpyruvate. otago.ac.nzresearchgate.netnih.gov The N-terminal proline residue of MIF is critical for this catalytic activity. otago.ac.nztandfonline.com While the precise physiological substrates of MIF's tautomerase activity are still under investigation, this enzymatic function has been instrumental in the development of assays for screening potential inhibitors. nih.govpatsnap.com Inhibition of the tautomerase activity has been linked to a reduction in MIF's biological functions, making it a key target for therapeutic intervention. otago.ac.nzpatsnap.com
Interactive Data Table: Key Properties of Macrophage Migration Inhibitory Factor (MIF)
| Property | Description | References |
| Molecular Weight | Approximately 12.5 kDa. | nih.govcreative-diagnostics.com |
| Structure | Homotrimeric protein, with each subunit having a unique fold. | nih.govcreative-enzymes.com |
| Primary Function | Pro-inflammatory cytokine and keto-enol tautomerase enzyme. | nih.govotago.ac.nzcreative-enzymes.com |
| Cellular Sources | T-lymphocytes, macrophages, endothelial, epithelial, and endocrine cells. | nih.govbiovendor.comnih.gov |
| Key Receptors | CD74, CXCR2, CXCR4, CXCR7. | creative-diagnostics.comtandfonline.commdpi.com |
| Enzymatic Substrates | D-dopachrome, p-hydroxyphenylpyruvate, phenylpyruvate. | otago.ac.nzresearchgate.netnih.gov |
Significance of MIF-Targeted Research in Immunoregulation and Disease Pathogenesis.
The central role of MIF in regulating immune and inflammatory responses has made it a significant target for therapeutic research. nih.govpatsnap.com Elevated levels of MIF are associated with a wide range of diseases characterized by chronic inflammation and immune dysregulation. otago.ac.nzpatsnap.com These include autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), various cancers, sepsis, and inflammatory bowel disease. creative-diagnostics.compatsnap.comnih.gov
In the context of autoimmune diseases, MIF contributes to the inflammatory cascade that leads to tissue damage. nih.govnih.gov For instance, in rheumatoid arthritis, high levels of MIF are found in the synovial fluid of patients, contributing to the persistent inflammation of the joints. nih.gov Targeting MIF in these conditions could offer a novel therapeutic approach to dampen the overactive immune response. tandfonline.comnih.gov
MIF's involvement in cancer is multifaceted; it can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis, while also helping cancer cells evade the immune system. creative-diagnostics.comotago.ac.nzpatsnap.com Therefore, inhibiting MIF activity is being explored as a potential anti-cancer strategy. creative-diagnostics.comotago.ac.nz
The development of small-molecule inhibitors and other therapeutic agents that specifically target MIF is an active area of research. creative-diagnostics.compatsnap.com These inhibitors are often designed to bind to the tautomerase active site of MIF, thereby blocking its enzymatic and, consequently, its pro-inflammatory cytokine activities. otago.ac.nzpatsnap.com The creation of tools like fluorescent MIF ligand B is crucial for these efforts, as they allow for precise measurement of inhibitor binding and potency. guidetomalariapharmacology.orgacs.org This facilitates the screening and optimization of new drug candidates aimed at modulating MIF's pathogenic roles. patsnap.comacs.org
Interactive Data Table: Diseases Associated with Elevated MIF Levels
| Disease Category | Specific Diseases | References |
| Autoimmune Diseases | Rheumatoid Arthritis, Systemic Lupus Erythematosus (SLE), Spondyloarthritis. | nih.govpatsnap.comnih.govutoronto.ca |
| Cancer | Colorectal, Pancreatic, Leukemia, Prostate, Breast, Glioblastoma. | creative-diagnostics.compatsnap.comotago.ac.nzpatsnap.com |
| Inflammatory Conditions | Sepsis, Inflammatory Bowel Disease, Atherosclerosis, Viral Myocarditis. | otago.ac.nzpatsnap.comfrontiersin.org |
| Infectious Diseases | Bacterial, Viral, Fungal, and Parasitic Infections. | creative-diagnostics.commdpi.com |
| Metabolic Disorders | Type 2 Diabetes, Obesity. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C47H40FN7O8S |
|---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-5-yl]oxybutanamide |
InChI |
InChI=1S/C47H40FN7O8S/c48-36-23-28(10-18-40(36)58)55-26-39(53-54-55)38-17-13-31-37(52-38)6-4-7-41(31)61-21-5-8-44(59)49-19-2-1-3-20-50-46(64)51-27-9-14-33-32(22-27)45(60)63-47(33)34-15-11-29(56)24-42(34)62-43-25-30(57)12-16-35(43)47/h4,6-7,9-18,22-26,56-58H,1-3,5,8,19-21H2,(H,49,59)(H2,50,51,64) |
InChI Key |
BMCSDEYJDALUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=CN(N=N3)C4=CC(=C(C=C4)O)F)C(=C1)OCCCC(=O)NCCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Origin of Product |
United States |
Rational Design and Synthetic Development of Fluorescent Mif Ligand B
Historical Context: Evolution from Biaryltriazole Inhibitor Scaffolds
The journey toward Fluorescent MIF Ligand B began with the exploration of small molecules capable of inhibiting the tautomerase activity of MIF. nih.gov In 2010, derivatives of 1,2,3-triazole were identified as effective MIF inhibitors. nih.gov Subsequent research focused on optimizing these initial findings, leading to the development of more potent biaryltriazole scaffolds in 2015. nih.gov These second-generation inhibitors featured a phenolic hydroxyl group designed to bind to the MIF tautomerase active site. nih.gov A key improvement in this class of compounds was the introduction of a fluorine atom adjacent to this hydroxyl group, which enhanced the hydrogen bond interaction with the Asn-97 residue of MIF. nih.gov This strategic modification resulted in compounds with significantly improved potency. nih.gov The successful development of these high-affinity biaryltriazole inhibitors provided the foundational scaffold for creating fluorescently-labeled probes to directly study MIF binding, setting the stage for the design of this compound. nih.govacs.org
Design Principles for Enhanced Affinity and Specificity of this compound
The design of this compound was a deliberate and rational process aimed at creating a probe with high affinity and specificity for the MIF active site, suitable for use in sensitive binding assays like Fluorescence Polarization (FP). acs.orgresearchgate.net
The core of this compound is built upon a biaryltriazole scaffold, the potency of which was systematically improved through structure-activity relationship (SAR) studies. acs.org A pivotal modification was the addition of a fluorine atom to the phenolic ring of the inhibitor. acs.org This was shown to enhance the acidity of the adjacent hydroxyl group, strengthening a critical hydrogen bond with the amino acid residue Asn97 in the MIF active site. acs.org The fluorine atom may also fill a small hydrophobic pocket near Met101. acs.org This single atomic substitution led to a notable increase in binding affinity, as demonstrated by the decrease in the inhibition constant (Ki) from 0.77 μM for the parent compound to 0.33 μM for the fluorinated analog. acs.org This enhanced scaffold served as the high-affinity anchor for the fluorescent probe. acs.org
A key innovation in the design of this compound was the optimization of the linker connecting the biaryltriazole core to the fluorophore. acs.org To further improve the binding affinity of an initial fluorescent probe (Ligand A), the spacer between the quinoline (B57606) ring and the fluorophore was rationally expanded. acs.org This extension led to the creation of this compound, which exhibited a significantly higher affinity for MIF. acs.org The increased potency is beneficial as it allows for the use of lower protein concentrations in FP assays, increasing the sensitivity of the assay. acs.org The dissociation constant (Kd), a measure of binding affinity, was more than three times lower for Ligand B compared to its predecessor, Ligand A, highlighting the success of this design strategy. acs.org
| Compound | Description | Binding Affinity (Kd) |
| Fluorescent Ligand A | Initial probe with shorter spacer | 0.181 ± 0.034 μM acs.org |
| Fluorescent Ligand B | Final probe with expanded spacer | 0.056 ± 0.002 μM acs.org |
Structure-Activity Relationship (SAR) Modulations for Improved Potency.
Synthetic Methodologies for this compound Preparation
The synthesis of this compound is accomplished by building upon the established chemistry for creating biaryltriazole inhibitors. acs.org The final fluorescent ligand is prepared from a carboxylic acid-functionalized biaryltriazole precursor. acs.org The core biaryltriazole structure itself is typically synthesized using a highly efficient and versatile one-pot copper(I)-catalyzed "click" reaction. acs.org This process generally involves the reaction of an in situ-generated azide, such as 4-azido-2-fluorophenol, with a terminal alkyne to form the stable triazole ring that links the two aryl components of the scaffold. acs.org For this compound specifically, the synthesis involves coupling the advanced carboxylic acid intermediate (compound 3j) with the appropriate fluorophore moiety containing a linker. acs.org
Biochemical Characterization of Fluorescent Mif Ligand B Binding to Macrophage Migration Inhibitory Factor
Quantitative Determination of Binding Affinity: Dissociation Constant (Kd) Measurement
The affinity of fluorescent MIF ligand B for MIF is a critical parameter in understanding its effectiveness as a research tool. This is quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity. nih.gov
Fluorescence polarization (FP) assays are a primary method for determining the Kd of this compound. acs.orgnih.gov This technique measures the change in the polarization of fluorescent light emitted by the ligand upon binding to the larger MIF protein. In a typical saturation binding experiment, a fixed concentration of this compound (e.g., 0.004 μM) is incubated with increasing concentrations of MIF (e.g., 0 to 1.35 μM). acs.orgnih.gov As more MIF is added, a greater fraction of the fluorescent ligand becomes bound, leading to a significant increase in the FP value, often around four-fold. acs.orgnih.gov This change in polarization directly correlates with the extent of binding.
The specificity of this binding is confirmed by conducting the experiment in the presence of a high-affinity, non-fluorescent ligand that also targets the active site. When a high concentration of such a competitor (e.g., 10 μM NVS-2) is present, there is no significant change in the FP value, indicating that this compound is not participating in non-specific binding and is indeed binding to the tautomerase active sites. acs.orgnih.gov
To derive the dissociation constant (Kd) from the saturation binding data, the fraction of the bound ligand relative to the total ligand concentration is plotted against the MIF concentration. This data is then fitted to the Hill equation, a mathematical model that describes the binding of ligands to macromolecules. acs.orgnih.govwikipedia.org The Hill equation is particularly useful for analyzing cooperative binding, where the binding of one ligand molecule can influence the binding of subsequent ones. wikipedia.orgpearson.com Through this analysis, the Kd for this compound has been determined to be 0.056 ± 0.002 μM, indicating a high affinity for MIF. acs.orgnih.gov This is notably stronger than a related tracer, fluorescent MIF ligand A, which has a Kd of 0.181 ± 0.034 μM. acs.orgnih.gov
| Ligand | Dissociation Constant (Kd) (μM) |
| This compound | 0.056 ± 0.002 |
| Fluorescent MIF Ligand A | 0.181 ± 0.034 |
| Table 1: Comparison of Dissociation Constants for Fluorescent MIF Ligands. Data from quadruplicate experiments in three independent assays. Mean ± SEM plotted for all data. acs.orgnih.gov |
Saturation Binding Experiments using Fluorescence Polarization.
Specificity of this compound Interaction with MIF Tautomerase Active Sites
Human MIF is a homotrimeric protein, meaning it is composed of three identical subunits. acs.orgnih.gov At the interfaces of these subunits, there are three identical active sites that exhibit keto-enol tautomerase activity. acs.orgnih.gov this compound was designed based on biaryltriazoles, which are known competitive inhibitors of this enzymatic activity. acs.org The strong correlation between the inhibition of the tautomerase activity and the biological functions of MIF has made these active sites a primary target for inhibitor development. acs.orgnih.govacs.org
The high specificity of this compound for these tautomerase active sites is a key feature. acs.orgnih.gov This specificity is demonstrated in competition assays where the presence of a high-affinity active site binder prevents the binding of the fluorescent ligand, as observed by the lack of change in fluorescence polarization. acs.orgnih.gov This confirms that this compound binds directly to the catalytically active regions of the MIF protein. acs.orgnih.gov
Structural Basis of this compound Complexation with MIF
The precise nature of the interaction between this compound and MIF has been elucidated through structural biology techniques, providing a detailed picture of the binding event at the molecular level.
While the specific crystal structure of this compound complexed with MIF is not detailed in the provided search results, the structural basis for the binding of its parent compounds and other potent inhibitors has been determined through X-ray crystallography. acs.orgnih.gov For instance, crystal structures of MIF in complex with potent inhibitors like NVS-2 and 3i have been resolved at high resolution (1.8 Å). acs.orgnih.gov These structures reveal that the inhibitors occupy all three tautomerase active sites of the MIF trimer. nih.gov Given that this compound is derived from these competitive inhibitors and exhibits consistent structure-activity relationships, it is expected to bind in a similar fashion within the active sites. acs.orgnih.gov
The high affinity of these ligands for MIF is attributed to a combination of specific molecular interactions. acs.orgnih.govacs.org Analysis of the crystal structures of related inhibitors reveals several key interaction motifs:
Hydrogen Bonding: These interactions are crucial for the specific recognition and binding of the ligand. For example, a hydroxyl group on the ligand can form a hydrogen bond with the side chain of Asn97 in the MIF active site. acs.org
Aryl-Aryl Interactions: The aromatic rings present in the ligand structure engage in favorable stacking interactions with aromatic residues in the protein, contributing to the stability of the complex. acs.orgnih.govacs.org
Cation-π Interactions: These non-covalent interactions occur between the electron-rich π system of an aromatic ring on the ligand and a positively charged residue on the protein, further enhancing binding affinity. acs.orgnih.govacs.org
The combination of these interactions creates a strong and specific binding of the ligand within the tautomerase active site of MIF. acs.orgnih.govacs.org
Insights from X-ray Crystallography of Ligand-MIF Complexes.
Allosteric Modulation Considerations in Fluorescent Ligand Binding
The interaction between a ligand and a protein can be influenced by molecules binding to a site other than the primary binding site, a phenomenon known as allosteric modulation. In the context of Macrophage Migration Inhibitory Factor (MIF), allosteric sites play a significant role in regulating its multifaceted functions. nih.govfrontiersin.org
Recent research has identified a key allosteric regulatory site at the center of the symmetric MIF homotrimer, located within its central solvent channel. frontiersin.orgresearchgate.net The tyrosine residue at position 99 (Tyr99) from each of the three subunits gates this channel and acts as a critical allosteric node. nih.govfrontiersin.org The mutation of this evolutionarily conserved residue alters the protein's structural and dynamic properties, which in turn modulates both its enzymatic tautomerase activity and its ability to activate the CD74 receptor. frontiersin.orgresearchgate.net This demonstrates that signals originating from this allosteric site can be transmitted to the distant catalytic sites located at the interface between MIF monomers. nih.govresearchgate.net
This compound was specifically designed as a high-affinity probe for the tautomerase active site of MIF. acs.orgnih.gov Its binding is therefore directly competitive with other molecules that target this catalytic pocket. However, the binding of this compound can be indirectly affected by allosteric modulators. A molecule that binds to an allosteric site, such as the Tyr99-gated solvent channel or other surface-exposed pockets, can induce conformational changes in the MIF protein. pnas.org These changes can propagate through the protein structure and alter the geometry or accessibility of the active site, thereby influencing the binding affinity of fluorescent ligand B. acs.orgpnas.org
This principle is foundational for the use of fluorescent ligands in screening for a broad range of inhibitors. A fluorescence polarization (FP) assay using this compound can identify not only compounds that competitively bind to the tautomerase sites but also allosteric inhibitors. acs.org An allosteric inhibitor, by definition, does not compete for the same binding site as the fluorescent probe. Instead, its binding to a distal allosteric site would cause a conformational change that disrupts or blocks the active site, preventing the fluorescent ligand from binding and resulting in a measurable change in the fluorescence polarization signal. acs.org
For example, studies with the non-competitive inhibitor ibudilast (B1674240) have revealed an allosteric binding site on MIF that is absent in the apo-MIF crystal structure. pnas.org The binding of a molecule to this site induces a conformational shift involving residues Tyr36 and Phe113, which subsequently impacts the active site. pnas.org This mechanism highlights how allosteric binding can effectively modulate the catalytic function and, by extension, the binding of an active-site probe like this compound.
Table 1: Binding Sites on Macrophage Migration Inhibitory Factor (MIF)
| Binding Site Type | Location/Key Residues | Ligand Examples | Binding Mode |
|---|---|---|---|
| Active Site | Between subunits, Pro-1 as catalytic base | This compound, 4-Hydroxyphenylpyruvic acid (4-HPP), ISO-1 | Competitive |
| Allosteric Site | Central solvent channel, gated by Tyr99 | - | Allosteric |
| Allosteric Site | Surface pocket near active site opening | Ibudilast (AV411), AV1013 | Allosteric/Non-competitive |
| Receptor Binding Site | Various surface regions | CD74, CXCR2, CXCR4 | Protein-protein interaction |
Table 2: Binding Affinities of Fluorescent Tracers to the MIF Active Site
| Fluorescent Ligand | Dissociation Constant (Kd) (µM) | Reference |
|---|---|---|
| Fluorescent Ligand A | 0.181 ± 0.034 | nih.gov |
| This compound | 0.056 ± 0.002 | nih.gov |
Data derived from fluorescence polarization saturation experiments. nih.gov
Methodological Advancements and Applications Utilizing Fluorescent Mif Ligand B
Development and Optimization of Fluorescence Polarization (FP) Assays for Direct MIF Binding Assessment
A significant breakthrough in studying MIF-ligand interactions has been the development of a fluorescence polarization (FP) assay utilizing fluorescent MIF ligand B. nih.govacs.org This direct binding assay overcomes many of the limitations associated with traditional methods that measure MIF's tautomerase activity. nih.govacs.org
The design of this compound involved tethering an inhibitor of MIF to a fluorescein (B123965) molecule. guidetopharmacology.orgacs.org An important step in its development was extending the spacer between the quinoline (B57606) ring of the inhibitor and the fluorophore, which resulted in a ligand with a higher affinity (dissociation constant, Kd = 0.056 μM). nih.govacs.org This increased potency is advantageous as it permits the use of lower protein concentrations in the FP assay. nih.gov
The principle of the FP assay is based on the change in the polarization of fluorescent light upon binding of the small fluorescent ligand to the much larger MIF protein. bmglabtech.com When this compound is free in solution, it tumbles rapidly, and its emitted light is depolarized. bmglabtech.com However, when bound to MIF, its rotation slows considerably, resulting in a quantifiable increase in fluorescence polarization. nih.govacs.org This change in polarization directly reflects the fraction of the bound ligand, allowing for the direct determination of binding affinities (Kd values) without the need for substrates or radiolabeled compounds. nih.gov
Binding saturation experiments are conducted to determine the affinity of the fluorescent ligand for MIF. nih.govacs.org In these experiments, a fixed, low concentration of this compound (e.g., 0.004 μM) is incubated with increasing concentrations of MIF. nih.gov The resulting increase in fluorescence polarization is measured and plotted against the MIF concentration to determine the Kd value. nih.govacs.org
The FP assay using this compound was initially developed in a 96-well format, demonstrating its suitability for screening multiple compounds. nih.govacs.org A significant advantage of FP assays is their homogeneous, "mix-and-read" format, which eliminates the need for separation or wash steps that can be time-consuming and difficult to automate. bmglabtech.comgu.se This simplicity, combined with the ratiometric nature of the measurement, makes the assay robust and less susceptible to interferences like compound absorbance or quenching. bmglabtech.com
These features make the FP assay highly adaptable for high-throughput screening (HTS). bmglabtech.combmglabtech.com The methodology can be miniaturized to higher-density microplate formats, such as 1536-well plates, which significantly reduces the consumption of reagents and the cost per assay. gu.sebmglabtech.comnih.gov The high sensitivity of modern plate readers further enables the use of very small assay volumes, for instance, as low as 5 µl. bmglabtech.com This level of miniaturization allows for the screening of large compound libraries, with the potential to generate tens of thousands of data points overnight. bmglabtech.com The ability to perform quantitative HTS (qHTS) by testing compounds over a wide range of concentrations is another key advantage. nih.gov
Historically, the discovery of MIF inhibitors has relied on monitoring the inhibition of its keto-enol tautomerase activity. nih.govacs.org These assays typically use substrates like L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP). nih.govacs.org However, these traditional methods are fraught with challenges. nih.govresearchgate.net
The tautomerase assays are susceptible to several issues, including the instability of substrates like L-dopachrome, which can spontaneously decarboxylate. acs.org The 4-HPP assay, while using a more stable substrate, requires specific and sometimes inconvenient conditions, such as a low pH (around 6.0) and high concentrations of certain salts to stabilize the reaction product. acs.org Furthermore, the detection method, which relies on UV absorbance, is prone to spectral interference from the compounds being tested. nih.govacs.org The linear period for product formation can also be very short, complicating accurate measurements. nih.gov
In contrast, the FP assay offers several distinct advantages:
Direct Measurement: It directly measures the binding of a ligand to the MIF active site, rather than inferring it from enzyme inhibition. nih.govacs.org
Reduced Interference: As a ratiometric technique, FP is less affected by the spectral properties of test compounds. bmglabtech.com
Physiological Relevance: The FP assay can be performed at a physiological pH of 7.4, which is optimal for the fluorescent properties of fluorescein and more relevant to biological conditions. nih.gov In contrast, tautomerase assays are conducted at a more acidic pH (6.0-6.1). nih.gov
Simplicity and Stability: The FP assay is a simple "mix-and-read" format that does not require unstable substrates. nih.govbmglabtech.com The assay plates can also be re-analyzed over time. nih.gov
The table below summarizes the key differences between the two assay types.
| Feature | Fluorescence Polarization (FP) Assay | Traditional Tautomerase Activity Assay |
| Principle | Direct measurement of ligand binding. nih.govacs.org | Indirect measurement via enzyme inhibition. nih.gov |
| pH | Physiological pH (7.4). nih.gov | Acidic pH (6.0-6.1). nih.gov |
| Substrate | No substrate required. nih.gov | Requires substrates like 4-HPP or L-dopachrome. nih.govacs.org |
| Interference | Less prone to spectral interference. bmglabtech.com | Susceptible to spectral interference from compounds. nih.govacs.org |
| Format | Homogeneous, "mix-and-read". bmglabtech.com | Can be complex due to substrate instability and short reaction times. nih.govacs.org |
| Endpoint | Equilibrium binding (Kd). nih.gov | Enzyme inhibition (Ki or IC50). acs.org |
Assay Format Miniaturization and High-Throughput Screening Adaptability.
Application of this compound in Competitive Binding Studies for Inhibitor Discovery
The FP assay using this compound is a powerful tool for discovering and characterizing new MIF inhibitors. nih.govacs.org The assay is performed in a competitive format where unlabeled test compounds compete with this compound for binding to the MIF active site. nih.gov
In this setup, a fixed concentration of MIF and this compound is used. nih.gov When a test compound displaces the fluorescent ligand from MIF, the polarization of the emitted light decreases. nih.gov The extent of this decrease is proportional to the affinity of the test compound for MIF, allowing for the determination of its dissociation constant (Kd) or IC50 value. acs.orgbmglabtech.com
The FP assay is particularly useful for identifying compounds that bind competitively to the tautomerase active site of MIF. nih.govacs.org Since this compound is designed based on a competitive inhibitor, it is expected to bind directly to this active site. nih.govacs.org Therefore, compounds that cause a decrease in fluorescence polarization in this assay are likely competitive binders. nih.gov
However, the assay can also identify non-competitive inhibitors. nih.govacs.org An allosteric inhibitor, which binds to a site on MIF other than the active site, could induce a conformational change in the protein that prevents the fluorescent ligand from binding. acs.org This would also result in a decrease in fluorescence polarization, signaling the presence of a non-competitive binder. nih.govacs.org For example, studies have identified allosteric inhibitors of MIF that bind to a site adjacent to the active site, involving residues like Tyr36 and Trp108. pnas.orgpnas.org Such binding can be detected by the displacement of the fluorescent probe. acs.org
The competitive FP assay allows for the efficient characterization and ranking of novel MIF inhibitors based on their ability to displace this compound. nih.govacs.org By testing a series of compounds, researchers can obtain quantitative data on their binding affinities (Kd values). nih.gov
For instance, a study using this assay evaluated 22 different compounds, including known MIF inhibitors and newly synthesized molecules. nih.gov The results allowed for a direct comparison of their binding potencies. nih.gov This approach has been used to confirm the high affinity of inhibitors like biaryltriazoles and to identify potent new chemical series. nih.govscispace.com The data generated from these displacement assays are crucial for establishing structure-activity relationships (SAR), which guide the design of even more potent and specific MIF inhibitors. nih.gov
The following table presents data for a selection of MIF inhibitors, comparing their inhibition constants (Ki) from the 4-HPP tautomerase assay with their binding affinities (Kd) determined by the FP displacement assay.
| Compound | Tautomerase Inhibition Ki (μM) | FP Binding Kd (μM) |
| Cisneros-3i | 0.057 | 0.071 |
| Cisneros-3j | 0.034 | 0.063 |
| NVS-2 | 0.027 | 0.055 |
| 4b (naphthyridinone) | 0.090 | 0.094 |
| Data sourced from multiple studies. researchgate.netscispace.com |
This direct comparison highlights the utility of the FP assay in validating hits from traditional screens and providing a more direct measure of binding affinity. scispace.com
Identification of Competitive and Non-Competitive MIF Binders.
Complementary Use with Fluorescent Indicator Displacement (FID) Assay Formats for MIF Ligands
While the FP assay with this compound is a powerful tool, it is complemented by other fluorescence-based techniques, notably the Fluorescent Indicator Displacement (FID) assay. acs.orgresearchgate.net Both methods rely on the displacement of a fluorescent probe, but they differ in the specific fluorescent properties that are measured. nih.gov
An FID assay uses a fluorescent indicator that changes its fluorescence intensity (quenching or enhancement) upon binding to the target protein. acs.orgresearchgate.net The displacement of this indicator by a competing ligand leads to a measurable change in fluorescence, which can be used to quantify the competitor's binding affinity. acs.orgfrontiersin.org
For MIF, researchers have developed FID assays using fluorophores like 7-hydroxycoumarin derivatives. acs.orgresearchgate.net One such derivative was found to bind to the MIF tautomerase active site with high affinity (Ki = 18 ± 1 nM) and its fluorescence was quenched upon binding. acs.org When a test compound displaces this 7-hydroxycoumarin indicator, the fluorescence is restored, providing a "turn-on" signal. acs.org
The FP assay using this compound and the FID assay are considered complementary approaches for studying MIF binding. acs.orgresearchgate.net They provide alternative and confirmatory methods for validating potential inhibitors and can help to rule out artifacts that might arise from a single assay format. acs.org For example, a compound that is itself fluorescent might interfere with an FID assay but could be accurately measured in an FP assay, and vice versa. Using both methods provides a more robust and reliable characterization of MIF-ligand interactions. acs.orgresearchgate.net The development of these diverse fluorescent assays represents a significant advancement, moving the field beyond the limitations of traditional enzyme activity-based screening and toward more direct and reliable methods for inhibitor discovery. acs.orgresearchgate.net
Elucidating Mif Biological Mechanisms and Cellular Interactions Using Fluorescent Probes Principles Relevant to Fluorescent Mif Ligand B
Analysis of MIF Receptor Interactions and Complex Formation.acs.orgacs.orgnih.govnih.govnih.govnih.govresearchgate.netrsc.orgfrontiersin.orguni-muenchen.deresearchgate.netguidetopharmacology.org
MIF's diverse biological activities are mediated through its binding to a variety of cell surface receptors. Fluorescent probes are instrumental in dissecting these interactions.
Interaction with CD74 and Co-Receptor CD44.acs.orgacs.orgnih.govnih.govnih.govrsc.orguni-muenchen.deguidetopharmacology.orgnih.gov
The primary receptor for MIF is CD74, a type II transmembrane protein. nih.govnih.govfrontiersin.org The binding of MIF to the extracellular domain of CD74 is a high-affinity interaction that initiates downstream signaling cascades. nih.gov Studies using fluorescently labeled MIF have confirmed that CD74 is sufficient for MIF binding to cells. nih.gov
For effective signal transduction, CD74 often forms a complex with the co-receptor CD44. nih.govpnas.org While CD74 alone can bind MIF, the co-expression of CD44 is necessary for certain downstream events, such as the phosphorylation of ERK1/2 kinases. nih.gov The formation of this MIF-CD74-CD44 complex is crucial for mediating MIF's effects on cell proliferation and survival. frontiersin.orgessex.ac.uk Confocal microscopy has been utilized to demonstrate the colocalization of CD74 and CD44, further supporting the existence of this functional receptor complex. frontiersin.org
Table 1: Key Findings on MIF-CD74/CD44 Interaction
| Finding | Method | Reference |
|---|---|---|
| CD74 is a high-affinity receptor for MIF. | Expression cloning, functional analysis | nih.gov |
| CD74 is sufficient for MIF binding to cells. | Fluorescently labeled MIF binding assays | nih.gov |
| CD44 is required for MIF-induced ERK1/2 phosphorylation. | Stable cell line expression studies | nih.gov |
| MIF-CD74-CD44 complex regulates cell proliferation. | siRNA knockdown, cell proliferation assays | essex.ac.uk |
| CD74 and CD44 colocalize on the cell surface. | Confocal microscopy | frontiersin.org |
Engagement with Chemokine Receptors (CXCR2, CXCR4, CXCR7).acs.orgacs.orgnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netguidetopharmacology.org
Beyond its interaction with CD74, MIF also functions as a non-cognate ligand for several chemokine receptors, including CXCR2, CXCR4, and CXCR7. uni-muenchen.denih.govuni-muenchen.de This interaction allows MIF to exhibit chemokine-like activities, such as promoting leukocyte recruitment. nih.govnih.gov
The binding of MIF to these receptors has been characterized using various biophysical and cellular assays. nih.govresearchgate.net For instance, fluorescently labeled MIF has been used to demonstrate direct binding to cells expressing CXCR2 and CXCR4. researchgate.net The interaction with CXCR2 is thought to follow a two-site binding model, similar to bona fide chemokines, involving an N-like loop and a pseudo-(E)LR motif in MIF. nih.govrsc.org MIF's engagement with CXCR4 is also a high-affinity interaction that can trigger downstream signaling pathways. nih.govaai.org Furthermore, MIF has been shown to interact with CXCR7, promoting receptor internalization and signaling. uni-muenchen.de
Table 2: MIF Interactions with Chemokine Receptors
| Receptor | Key Function | Supporting Evidence | Reference |
|---|---|---|---|
| CXCR2 | Leukocyte recruitment, atherogenesis | Binding dependent on pseudo-(E)LR motif and N-like loop. | nih.govresearchgate.net |
| CXCR4 | Leukocyte chemotaxis, cell arrest | High-affinity binding, can form complexes with CD74. | researchgate.netnih.govfrontiersin.org |
| CXCR7 | Lymphocyte chemotaxis, receptor internalization | Promotes ERK1/2 and ZAP-70 signaling. | uni-muenchen.deahajournals.org |
Biochemical Characterization of Receptor Oligomerization and Heteromeric Complex Formation.acs.orgnih.govnih.govfrontiersin.orgresearchgate.netguidetopharmacology.org
A growing body of evidence suggests that MIF's receptors can form both homodimers and heterodimers, adding another layer of complexity to its signaling. researchgate.netfrontiersin.org Notably, CD74 can form functional heteromeric complexes with chemokine receptors like CXCR2 and CXCR4. researchgate.netresearchgate.net The formation of these complexes can enhance MIF-specific signaling. For example, the CD74/CXCR4 complex has been shown to mediate MIF-specific signaling that is distinct from that induced by the cognate CXCR4 ligand, CXCL12. researchgate.net Similarly, the co-expression of CD74 with CXCR2 leads to stronger MIF-mediated signaling responses. researchgate.net These findings highlight the importance of receptor oligomerization in fine-tuning MIF's biological activities.
Investigation of Intracellular MIF-Protein Interactions.nih.govnih.govnih.gov
In addition to its extracellular receptor-mediated functions, MIF can also exert effects through interactions with intracellular proteins.
Binding to JAB1/CSN5 and Modulation of Associated Pathways.nih.gov
MIF has been shown to interact with the Jab1/CSN5 (c-Jun activation domain-binding protein-1/COP9 signalosome subunit 5). bmbreports.orgfrontiersin.org This interaction has been demonstrated through various techniques, including yeast two-hybrid analysis and co-immunoprecipitation. nih.gov The binding of MIF to Jab1/CSN5 can modulate the activity of the AP-1 transcription factor and influence cell cycle regulation. bmbreports.orgplos.org Specifically, intracellular MIF can negatively regulate Jab1-mediated c-Jun activation. frontiersin.org The interaction is mediated by the MPN (Mpr1p Pad1p N-terminal) domain of JAB1. nih.gov
β-Arrestin1-Mediated Endocytosis and Functional Implications.uni-muenchen.de
The endocytosis of MIF and its receptor complex is an important mechanism for regulating its signaling. Studies have shown that MIF can undergo clathrin-dependent endocytosis in a process that is mediated by β-arrestin1. plos.orgplos.org Upon MIF stimulation, β-arrestin1 is recruited to the MIF-CD74 complex, triggering the internalization of the complex. plos.orgresearchgate.net This β-arrestin1-mediated endocytosis is not just a mechanism for signal termination but also serves as a platform for sustained downstream signaling, particularly the activation of the ERK pathway. plos.orgresearchgate.net By acting as a scaffold, β-arrestin1 helps to maintain prolonged ERK activation, which has implications for cell cycle progression. plos.org
Table 3: Intracellular Interactions of MIF
| Interacting Protein | Functional Consequence | Key Findings | Reference |
|---|---|---|---|
| JAB1/CSN5 | Modulation of AP-1 activity, cell cycle control | MIF binds to the MPN domain of JAB1, inhibiting its coactivator function. | bmbreports.orgfrontiersin.orgnih.gov |
| β-Arrestin1 | MIF-CD74 endocytosis, sustained ERK signaling | β-arrestin1 acts as an adaptor for clathrin-mediated endocytosis and as a scaffold for the MAPK cascade. | plos.orgresearchgate.netresearchgate.net |
Decoding MIF-Mediated Cellular Signaling Cascades
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that orchestrates a wide array of cellular responses by activating complex intracellular signaling networks. nih.gov Upon binding to its primary receptor CD74, MIF initiates a cascade of phosphorylation events that propagate signals through several key pathways, influencing cell proliferation, inflammation, and survival. wikipedia.orgnih.gov The use of fluorescent probes, including fluorescently labeled MIF and specific fluorescent ligands, has become an invaluable tool for dissecting these intricate signaling events in real-time and within the native cellular environment. acs.orgnih.gov These probes allow for the direct visualization and quantification of protein interactions and post-translational modifications that are central to MIF's biological activity.
A hallmark of MIF signaling is the rapid and sustained activation of the extracellular signal-regulated kinase (ERK) 1/2, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. oncotarget.comnih.gov Studies have consistently shown that MIF stimulation leads to the phosphorylation of ERK1/2 (p44/p42) in various cell types, including fibroblasts, endothelial cells, and cancer cells. nih.govnih.gov This activation is crucial for mediating many of MIF's downstream effects, such as cell proliferation and the production of inflammatory mediators. nih.govpnas.org
Fluorescent tools have been instrumental in confirming and quantifying this activation. For instance, linking the fluorescent dye Alexa 488 to recombinant MIF created a biologically active conjugate (Alexa-MIF) that could stimulate ERK-1/2 phosphorylation to the same extent as unlabeled MIF. nih.govresearchgate.net This demonstrated that fluorescent labeling, when done correctly, does not impede the protein's function and allows for its use in cell-based signaling assays. nih.gov In human umbilical vein endothelial cells (HUVECs), stimulation with MIF resulted in a significant increase in ERK1/2 phosphorylation, reaching 209% of the control level. Similarly, MIF treatment of human dermal microvascular endothelial cells (HMVECs) induced a time-dependent increase in the phosphorylation of MEK1/2 (the upstream kinase of ERK1/2) and ERK1/2 itself. ahajournals.org The specificity of this pathway has been confirmed using kinase inhibitors, which block MIF-induced ERK activation. ahajournals.org
The interaction between MIF and its receptor complex, consisting of CD74 and its coreceptor CD44, is a prerequisite for this signaling cascade. pnas.org Fluorescence resonance energy transfer (FRET) studies, using cells transfected with CD74 and CD44 fused to fluorescent proteins (YFP and CFP), have shown that MIF binding to CD74 initiates the recruitment of CD44 into a functional signaling unit, which then leads to downstream ERK1/2 phosphorylation. pnas.org
| Cell Type | MIF-Induced Effect | Key Finding | Citation(s) |
| Fibroblasts (NIH/3T3) | Sustained ERK1/2 Phosphorylation | MIF induces rapid (within 30 mins) and sustained (up to 24 hrs) phosphorylation and activation of the ERK1/2-MAPK pathway. | nih.gov |
| Human Lung Fibroblasts (CCL210) | ERK-1/2 Phosphorylation | MIF stimulates ERK-1/2 phosphorylation, which is significantly inhibited by an anti-CD74 monoclonal antibody. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased ERK1/2 Phosphorylation | Stimulation with 40 ng/ml MIF for 30 min increased ERK1/2 phosphorylation to 209±16% of control. | |
| Human Dermal Microvascular Endothelial Cells (HMVECs) | MEK1/2 and ERK1/2 Phosphorylation | MIF induces time-dependent increases in phosphorylation levels of MEK1/2 and Erk1/2. | ahajournals.org |
| Prostate Cancer Cells (PC3) | ERK1/2 Phosphorylation | Addition of MIF promoted the accumulation of phosphorylated ERK1/2 in a concentration-dependent manner. | aacrjournals.org |
In addition to the MAPK pathway, MIF is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a pathway central to cell survival, growth, and metabolism. wikipedia.orgresearchgate.net Activation of this pathway by MIF is critical for its anti-apoptotic functions. researchgate.net Upon MIF stimulation, PI3K is activated, leading to the phosphorylation and activation of its downstream effector kinase, Akt. ahajournals.orgresearchgate.net
Research has shown that MIF-induced Akt activation occurs across multiple cell types and is linked to the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting cell survival. researchgate.netahajournals.org In human endothelial cells, MIF stimulation increased PI3K activity to 212% of control levels and subsequently increased Akt phosphorylation to 173% of control. Studies in cardiac stem cells demonstrated that MIF induced a significant, time-dependent increase in Akt phosphorylation, which was dependent on the MIF receptor CD74. nih.gov This effect could be abolished by PI3K or Akt inhibitors, confirming the pathway's dependence on these kinases. researchgate.netnih.gov
Fluorescently labeled peptides that block the MIF-CD74 interaction have been used to probe this pathway. For example, a peptide known as C36L1, when fluorescently labeled, was shown to bind CD74 and inhibit MIF-induced Akt phosphorylation in primary monocytes and dendritic cells. frontiersin.org This highlights the utility of fluorescent ligands not only for imaging but also as functional tools to modulate and study specific signaling events. frontiersin.org
| Cell Line/Type | MIF-Induced Effect | Method of Detection/Inhibition | Key Finding | Citation(s) |
| NIH/3T3 Fibroblasts | Akt Phosphorylation | Western Blot | MIF stimulation (50 ng/ml) induces a time-dependent phosphorylation of endogenous Akt. | researchgate.net |
| Human Endothelial Cells (HUVECs) | PI3K Activity & Akt Phosphorylation | Kinase Activity Assay, Western Blot | MIF increased PI3K activity to 212±44% and Akt phosphorylation to 173±12% compared to control. | |
| Human Endothelial Cells (HMVECs) | Akt Phosphorylation | Western Blot with PI3K inhibitor (LY294002) | MIF induces PI3K-dependent phosphorylation of Akt. | ahajournals.org |
| Prostate Cancer Cells (PC3) | Akt Phosphorylation | Western Blot with anti-MIF antibodies | MIF stimulates AKT phosphorylation, which is abrogated by MIF-neutralizing antibodies. | aacrjournals.org |
| Cardiac Stem Cells (CSCs) | Akt Phosphorylation | Western Blot with siRNA-CD74 | MIF promotes Akt phosphorylation through its receptor CD74. | nih.gov |
| Primary Monocytes & Dendritic Cells | Inhibition of Akt Phosphorylation | Immunoblotting with C36L1 peptide | The MIF-CD74 blocking peptide C36L1 inhibits MIF-induced AKT phosphorylation. | frontiersin.org |
The signaling cascades initiated by MIF converge on the activation of key transcription factors, which then orchestrate changes in gene expression that underlie MIF's biological functions. Among the most important are Nuclear Factor-kappa B (NF-κB) and Sterol Regulatory Element-Binding Proteins (SREBPs).
NF-κB is a master regulator of genes involved in inflammation and immune responses. oncotarget.com In primary astrocytes, MIF treatment led to a remarkable increase in the expression level of NF-κB, indicating that MIF's pro-inflammatory effects in these cells are mediated through NF-κB activation. oncotarget.com The binding of MIF to its receptor CD74 can lead to the activation of NF-κB signaling pathways. researchgate.netresearchgate.net However, the relationship can be complex; under hypoxic conditions during stroke, NF-κB activation has been found to down-regulate MIF expression, suggesting a feedback loop. nih.gov
MIF and its homolog, MIF-2/D-DT, also regulate lipid metabolism through the SREBP family of transcription factors. biorxiv.org In hepatocyte cell lines, MIF-2 was shown to regulate the expression and activation of SREBP-1 and SREBP-2, which in turn induce genes responsible for lipogenesis, such as FASN and LDLR. biorxiv.org This activation was found to be mediated through both the CD74 and CXCR4 receptors. biorxiv.org
Modulation of PI3K/Akt Signaling.
Application in Cell-Based Assays for MIF Functional Studies
Fluorescent probes are indispensable for conducting a variety of cell-based assays that aim to elucidate the functional consequences of MIF activity. researchgate.netresearchgate.net These assays leverage the properties of fluorescence to monitor dynamic cellular processes in real time, providing quantitative and spatial information that is often unattainable with other methods. nih.govmdpi.com The development of activity-based fluorescent probes, which change their fluorescence signal upon interaction with active MIF, offers a powerful approach for real-time imaging and tracking of intracellular MIF. nih.gov
Understanding where a ligand interacts with a cell and where it is subsequently transported is fundamental to understanding its function. Fluorescent probes are ideally suited for monitoring the cellular uptake and subcellular localization of MIF and its ligands. monash.eduiisc.ac.in
By labeling MIF with a fluorescent dye like Alexa-488, researchers can directly visualize its binding to the cell surface. nih.gov Flow cytometry analysis using Alexa-MIF showed saturable and competable binding to human microvascular endothelial cells, confirming a specific receptor-mediated interaction. nih.gov Confocal microscopy provides more detailed spatial information. For example, a fluorescently labeled MIF-CD74 blocking peptide, C36L1, was observed to co-localize with CD74 both at the cell membrane and within intracellular compartments of primary monocytes and dendritic cells. frontiersin.org This demonstrates that such ligands are internalized along with their target receptor. Similarly, rationally designed fluorescent polymyxin (B74138) probes have been used to show partial colocalization with the endoplasmic reticulum and mitochondria in renal tubular cells, providing insights into mechanisms of toxicity. monash.edunih.gov The principles from these studies, which involve attaching a fluorophore to a ligand to track its cellular journey, are directly applicable to studying new fluorescent MIF ligands. monash.edu
Chemotaxis, the directed migration of cells along a chemical gradient, is a key function of MIF, particularly in recruiting immune cells to sites of inflammation. nih.govpnas.org Fluorescent probes are central to modern methods for assessing chemotaxis. In a typical in vitro migration assay, such as the Transwell or Boyden chamber assay, fluorescently labeled cells are placed in an upper chamber, and a solution containing MIF is placed in the lower chamber. researchgate.net The number of cells that migrate through the porous membrane into the lower chamber is then quantified by measuring the fluorescence.
This method has been used to demonstrate that MIF promotes the chemotaxis of primary murine B cells in a dose-dependent manner, with an activity comparable to other known B cell chemokines. researchgate.net These assays have also been crucial in identifying the receptors involved; the chemotactic effect of MIF on B cells was abrogated by inhibitors of CXCR4 and CD74, implicating both receptors in the process. researchgate.net Similarly, studies on monocytes have shown that MIF-2 induces chemotaxis, and this effect can be blocked by the small molecule inhibitor 4-IPP. biorxiv.org In vivo homing assays also rely on fluorescence, where fluorescently labeled B cells are injected into mice to track their migration to specific organs in response to MIF-2. biorxiv.org
Advanced Research Perspectives and Future Directions for Fluorescent Mif Ligand B
Integration with Advanced Fluorescent Imaging Modalities for Cellular and Molecular Research
Fluorescent MIF ligand B, a derivative of a biaryltriazole inhibitor tethered to fluorescein (B123965), was engineered for use in fluorescence polarization (FP) assays. acs.orgguidetopharmacology.org This technique provides a direct, quantitative measure of MIF binding, overcoming limitations of traditional tautomerase activity assays, which can be compromised by substrate instability and spectral interference. acs.orgnih.gov The high affinity and specificity of ligand B for the tautomerase active site of MIF make it an excellent tracer in these assays. acs.org
The integration of this compound with advanced imaging is poised to extend beyond standard plate-based FP assays. Its application in high-content screening (HCS) and automated microscopy platforms can enable the visualization and quantification of MIF-ligand interactions within the complex environment of the cell. celtarys.com Techniques like multiplex immunofluorescence (mIF) could incorporate this compound to simultaneously visualize MIF and its spatial relationships with other proteins within the tumor microenvironment, offering deeper insights into cellular interactions. frontiersin.orgresearchgate.net Confocal microscopy has already been used to visualize the binding and internalization of other fluorescently labeled MIF proteins, a methodology that could be readily adapted for this compound to study receptor trafficking and intracellular signaling pathways. researchgate.net
Future applications could also involve its use in sophisticated imaging techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). celtarys.com These methods could elucidate the dynamics of MIF's interaction with its receptors, like CD74, and other binding partners in living cells with high spatial and temporal resolution. nih.gov
Rational Design of Next-Generation Fluorescent MIF Ligands with Enhanced Properties
The design of this compound itself was a product of rational design, building upon a series of biaryltriazole inhibitors. acs.org The parent compound was systematically modified to improve its affinity. For instance, the addition of a fluorine atom enhanced the acidity of a hydroxyl group, strengthening a key hydrogen bond with Asn97 in the MIF binding pocket. acs.org Further exploration involved extending the spacer between the quinoline (B57606) ring and the fluorescein fluorophore, which resulted in the higher affinity of ligand B (Kd = 0.056 µM) compared to its predecessor, ligand A (Kd = 0.181 µM). acs.orgnih.gov
This rational design strategy serves as a blueprint for the next generation of fluorescent MIF ligands. nih.govmdpi.com Future design efforts will likely focus on:
Improved Photophysical Properties: Synthesizing ligands with fluorophores that are brighter, more photostable, and have emission spectra suitable for multiplex imaging with other probes. biorxiv.org The use of silicon-rhodamines (Si-rhodamines), for example, could enhance cell permeability and imaging capabilities. biorxiv.org
Targeted Cellular Compartments: Incorporating moieties that direct the ligand to specific subcellular locations, such as the nucleus or mitochondria, to probe the function of MIF in different cellular contexts.
Multifunctionality: Creating probes that not only bind to MIF but also report on enzymatic activity or specific conformational states of the protein. biorxiv.org
The overarching goal is to develop a toolset of fluorescent ligands with a range of affinities and spectral properties to investigate the multifaceted nature of MIF biology. celtarys.com
Table 1: Comparison of Fluorescent MIF Ligands
| Ligand | Precursor Compound | Affinity (Kd) | Key Design Feature | Reference |
|---|---|---|---|---|
| Fluorescent Ligand A | Biaryltriazole (3c) | 0.181 ± 0.034 µM | Amino group reacted with FITC. | acs.org |
| Fluorescent Ligand B | Biaryltriazole (3j) | 0.056 ± 0.002 µM | Extended spacer between quinoline and fluorophore. | acs.orgnih.gov |
Facilitating Accelerated Discovery of Novel MIF-Targeting Therapeutics
A primary and highly successful application of this compound is in the accelerated discovery of new small-molecule inhibitors of MIF. researchgate.net The FP assay using this ligand provides a robust, high-throughput platform for screening compound libraries. acs.org In this competitive binding assay, a potential inhibitor displaces the fluorescent ligand from the MIF active site, leading to a decrease in fluorescence polarization. This allows for the rapid and accurate determination of the binding affinity (Kd) of new chemical entities. acs.orgguidetopharmacology.org
This method has proven superior to older tautomerase-based assays, which were prone to false positives and negatives due to assay interference. acs.orgnih.gov The direct binding nature of the FP assay provides a more reliable assessment of a compound's ability to engage the target. researchgate.net The development of this assay has already led to the identification of potent MIF inhibitors with Kd values in the nanomolar range. nih.gov
The use of this compound in such assays accelerates the drug discovery pipeline by:
Enabling rapid screening of large and diverse chemical libraries.
Providing quantitative data on structure-activity relationships (SAR) to guide medicinal chemistry efforts. acs.org
Allowing for the identification of compounds that bind to the tautomerase active site or allosteric sites that prevent ligand B from binding. nih.gov
Table 2: Potent MIF Inhibitors Identified Using Fluorescent Ligand-Based Assays
| Compound | Binding Affinity (Kd) | Method of Determination | Reference |
|---|---|---|---|
| Compound from patent literature | ~50 nM | Fluorescence Polarization Assay | nih.gov |
| Laboratory-developed compound 1 | ~50 nM | Fluorescence Polarization Assay | nih.gov |
| Laboratory-developed compound 2 | ~50 nM | Fluorescence Polarization Assay | nih.gov |
Advancing Fundamental Understanding of MIF Pathobiology and Mechanism of Action
This compound and its future iterations are instrumental in dissecting the fundamental pathobiology of MIF. By enabling precise measurement of binding to the MIF tautomerase active site, these tools help to clarify the link between MIF's enzymatic activity and its wide-ranging cytokine functions. researchgate.netacs.org MIF is implicated in numerous inflammatory diseases and cancers, and understanding its mechanism of action is crucial for developing effective therapies. nih.govacs.org
These fluorescent ligands can be used to investigate:
MIF-Receptor Interactions: While ligand B binds to the intracellular tautomerase site, its use in competitive assays can help identify compounds that allosterically modulate MIF's interaction with its cell surface receptors, such as CD74, CXCR2, and CXCR4. creative-diagnostics.comcreative-diagnostics.combiorxiv.orgaai.org Studies have already shown that inhibitors identified through similar assays can interfere with the MIF-CD74 interaction and subsequent signaling pathways. acs.orgacs.org
Intracellular Functions of MIF: MIF has intracellular binding partners and can influence pathways like p53-dependent apoptosis. nih.govcreative-diagnostics.com Cell-permeable fluorescent ligands can be used to visualize and study these intracellular interactions and their downstream consequences.
MIF in Disease Models: Applying these probes in cell-based models of diseases like cancer or autoimmune disorders can help elucidate how MIF contributes to pathology. For example, they can be used to study the effects of MIF inhibition on cell proliferation, migration, and cytokine production in disease-relevant cell types like A549 lung cancer cells. acs.orgacs.org
Ultimately, the insights gained from using this compound and next-generation probes will continue to refine our understanding of MIF's complex role in the body, paving the way for novel therapeutic strategies targeting this important cytokine. acs.org
Q & A
Q. What are the primary receptors mediating MIF signaling in cancer, and what experimental methods confirm their functional interactions?
MIF interacts with CD74, CXCR2, CXCR4, and CXCR7, depending on the cellular context. To validate these interactions:
- Use siRNA knockdown of candidate receptors (e.g., CXCR7 in CRPC cells) to assess loss of MIF-induced proliferation or migration .
- Perform co-immunoprecipitation (co-IP) to confirm physical binding between MIF and CD74 in prostate cancer models .
- Employ phospho-specific antibodies to monitor downstream signaling (e.g., AKT or ERK activation) upon MIF stimulation .
Q. What methodological considerations are critical when using fluorescent ligands to study MIF-receptor binding dynamics?
Key steps include:
- Competitive binding assays : Compare fluorescence intensity of labeled ligands (e.g., fluorescent MIF ligand B) in the presence of unlabeled MIF to confirm specificity .
- Confocal microscopy : Visualize ligand-receptor colocalization in live cells, ensuring proper controls (e.g., receptor-negative cell lines) to rule out nonspecific binding .
- Flow cytometry : Quantify cell-surface receptor occupancy using fluorescent ligands paired with receptor-blocking antibodies .
Advanced Research Questions
Q. How can researchers address conflicting reports on MIF’s dual roles in tumor suppression and progression across cancer models?
Contradictions arise from context-dependent signaling (e.g., androgen-sensitive vs. castration-resistant prostate cancer):
- Use isoform-specific inhibitors (e.g., 4-IPP for MIF tautomerase activity) to dissect distinct functional domains .
- Apply conditional knockout models to study MIF’s role in specific cell types within the tumor microenvironment (TME) .
- Leverage TCGA datasets to correlate MIF/CD74 mRNA overexpression with clinical outcomes in hormone-resistant cancers .
Q. What integrated approaches are recommended to study MIF’s cross-talk between inflammatory and oncogenic pathways?
Combine:
- Multiplex immunofluorescence (mIF) : Map spatial relationships between MIF-expressing cells, immune infiltrates, and angiogenesis markers (e.g., VEGF) in tumor sections .
- Transcriptomic profiling : Analyze MIF-induced gene expression changes (e.g., AURKA, CDC6) via RNA-seq to identify pathway convergence .
- Pharmacological inhibition : Test small molecules (e.g., ISO-1) or kinase inhibitors (e.g., AKT blockers) to disrupt MIF-driven signaling nodes .
Q. What validation strategies are essential when observing contradictory MIF ligand-receptor binding affinities across experimental platforms?
Resolve discrepancies using:
- Orthogonal binding assays : Compare surface plasmon resonance (SPR) with cell-based Förster resonance energy transfer (FRET) to account for post-translational modifications .
- Structural studies : Resolve MIF-ligand binding interfaces via X-ray crystallography, as demonstrated in pathogen-specific MIF inhibitor research .
- Functional rescue experiments : Reintroduce wild-type or mutant receptors into knockout models to confirm binding specificity .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze MIF’s role in modulating immune-tumor interactions using fluorescent ligands?
- Spatial phenomics : Use platforms like AstroPath to quantify MIF ligand distribution relative to immune checkpoints (e.g., PD-L1) in archival tumor samples .
- Single-cell RNA-seq : Correlate MIF receptor expression (e.g., CXCR7) with T-cell exhaustion markers in the TME .
- In vivo imaging : Track fluorescent ligand biodistribution in xenograft models to assess tumor targeting efficiency .
Q. What controls are necessary to ensure reproducibility in MIF ligand-receptor studies?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
